1-(4-pyridin-3-ylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-pyridin-3-ylphenyl)piperazine is a heterocyclic organic compound that features a piperazine ring bonded to a pyridine and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-pyridin-3-ylphenyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-pyridin-3-ylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the piperazine or aromatic rings .
Scientific Research Applications
1-(4-pyridin-3-ylphenyl)piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic effects, including antinociceptive and anti-tubercular activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-pyridin-3-ylphenyl)piperazine involves its interaction with specific molecular targets. For instance, it can act as an antagonist at histamine H3 and sigma-1 receptors, which are involved in pain modulation and other physiological processes . The compound’s binding to these receptors can inhibit their activity, leading to therapeutic effects such as pain relief .
Comparison with Similar Compounds
1-(4-pyridin-3-ylphenyl)piperazine can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share a similar structure but have a piperidine ring instead of a piperazine ring.
Other piperazine derivatives: Compounds like 1-(4-Pyridyl)piperazine and 4-(3-Chlorophenyl)piperazine have structural similarities but may differ in their pharmacological properties and applications
Properties
Molecular Formula |
C15H17N3 |
---|---|
Molecular Weight |
239.32 g/mol |
IUPAC Name |
1-(4-pyridin-3-ylphenyl)piperazine |
InChI |
InChI=1S/C15H17N3/c1-2-14(12-17-7-1)13-3-5-15(6-4-13)18-10-8-16-9-11-18/h1-7,12,16H,8-11H2 |
InChI Key |
QZICDENDIVEPPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.